(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine
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Overview
Description
(Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine is a complex organic compound with a unique spiro structure. This compound features a spiro linkage between a dioxaspirodecane ring and a benzene diamine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine typically involves multiple steps:
Formation of the Dioxaspirodecane Ring: This can be achieved by reacting cyclohexanone with ethylene glycol under acidic conditions to form 1,4-dioxaspiro[4.5]decane.
Attachment of the Benzene Diamine Moiety: The dioxaspirodecane intermediate is then reacted with N-methylbenzene-1,4-diamine in the presence of a suitable catalyst.
Formation of the Chlorobenzylidene Group: Finally, the compound is treated with 4-chlorobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene diamine moiety.
Reduction: Reduction reactions can target the chlorobenzylidene group, converting it to a chlorobenzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced derivatives such as chlorobenzylamines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its spiro structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for the exploration of new drug candidates.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents due to its bioactive properties.
Industry
Polymer Synthesis: The compound can be used in the synthesis of specialized polymers.
Chemical Sensors: Its unique structure can be exploited in the development of chemical sensors.
Mechanism of Action
The mechanism of action of (Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is facilitated by the spiro structure, which allows for a unique binding conformation. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Shares the dioxaspirodecane ring but lacks the benzene diamine and chlorobenzylidene groups.
1,4-Dioxaspiro[4.5]decan-8-ol: Similar spiro structure but with a hydroxyl group instead of the benzene diamine moiety.
Uniqueness
The uniqueness of (Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine lies in its combination of a spiro structure with a benzene diamine and chlorobenzylidene groups. This combination provides unique chemical and biological properties not found in simpler spiro compounds.
Properties
Molecular Formula |
C23H27ClN2O2 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylideneamino]-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)-N-methylaniline |
InChI |
InChI=1S/C23H27ClN2O2/c1-26(17-19-10-12-23(13-11-19)27-14-15-28-23)22-8-6-21(7-9-22)25-16-18-2-4-20(24)5-3-18/h2-9,16,19H,10-15,17H2,1H3 |
InChI Key |
YOFADKQXVFLZLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC2(CC1)OCCO2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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